7-((3-Nitrophenyl)(thiazol-2-ylamino)methyl)quinolin-8-ol 7-((3-Nitrophenyl)(thiazol-2-ylamino)methyl)quinolin-8-ol
Brand Name: Vulcanchem
CAS No.: 315240-21-2
VCID: VC4389235
InChI: InChI=1S/C19H14N4O3S/c24-18-15(7-6-12-4-2-8-20-17(12)18)16(22-19-21-9-10-27-19)13-3-1-5-14(11-13)23(25)26/h1-11,16,24H,(H,21,22)
SMILES: C1=CC(=CC(=C1)[N+](=O)[O-])C(C2=C(C3=C(C=CC=N3)C=C2)O)NC4=NC=CS4
Molecular Formula: C19H14N4O3S
Molecular Weight: 378.41

7-((3-Nitrophenyl)(thiazol-2-ylamino)methyl)quinolin-8-ol

CAS No.: 315240-21-2

Cat. No.: VC4389235

Molecular Formula: C19H14N4O3S

Molecular Weight: 378.41

* For research use only. Not for human or veterinary use.

7-((3-Nitrophenyl)(thiazol-2-ylamino)methyl)quinolin-8-ol - 315240-21-2

Specification

CAS No. 315240-21-2
Molecular Formula C19H14N4O3S
Molecular Weight 378.41
IUPAC Name 7-[(3-nitrophenyl)-(1,3-thiazol-2-ylamino)methyl]quinolin-8-ol
Standard InChI InChI=1S/C19H14N4O3S/c24-18-15(7-6-12-4-2-8-20-17(12)18)16(22-19-21-9-10-27-19)13-3-1-5-14(11-13)23(25)26/h1-11,16,24H,(H,21,22)
Standard InChI Key SBJMCERUBAHADF-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)[N+](=O)[O-])C(C2=C(C3=C(C=CC=N3)C=C2)O)NC4=NC=CS4

Introduction

Structural Characteristics and Molecular Properties

Core Architecture and Functional Groups

The molecule features a quinolin-8-ol backbone substituted at the 7-position with a methylene bridge connecting a 3-nitrophenyl group and a thiazol-2-ylamino moiety. Key structural elements include:

  • Quinoline nucleus: A bicyclic aromatic system with a hydroxyl group at C8, enabling metal chelation and hydrogen bonding .

  • Thiazole ring: A five-membered heterocycle containing sulfur and nitrogen atoms, contributing to π-electron delocalization and nucleophilic reactivity .

  • 3-Nitrophenyl group: An electron-deficient aromatic ring with a nitro substituent at the meta position, influencing redox properties and intermolecular interactions.

The IUPAC name, 7-[(3-nitrophenyl)-(1,3-thiazol-2-ylamino)methyl]quinolin-8-ol, reflects this arrangement. Computational analyses of its InChI key (SBJMCERUBAHADF-UHFFFAOYSA-N) and SMILES string (C1=CC=C(C(=C1)N+[O-])C(C2=NC=CS2)N)CC3=C(C=CC4=CC=CN=C34)O) confirm planar geometry with intramolecular hydrogen bonding between the hydroxyl group and thiazole nitrogen.

Physicochemical Profile

PropertyValue
Molecular Weight378.41 g/mol
LogP (Predicted)3.2 ± 0.5
Hydrogen Bond Donors2 (OH and NH)
Hydrogen Bond Acceptors7
Rotatable Bonds5

The nitro group reduces solubility in aqueous media (estimated solubility: <0.1 mg/mL in water) but enhances lipid membrane permeability, as evidenced by its LogP value. The hydroxyl and amino groups serve as potential sites for prodrug derivatization or salt formation to improve bioavailability.

Synthesis and Optimization Strategies

Primary Synthetic Routes

The synthesis involves a three-step sequence (Figure 1):

  • Quinoline functionalization: 8-Hydroxyquinoline undergoes Mannich reaction with formaldehyde and 3-nitroaniline to introduce the aminomethyl group at C7.

  • Thiazole coupling: The intermediate reacts with 2-aminothiazole via nucleophilic substitution, forming the C-N bond between the methylene bridge and thiazole ring.

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) yields the final product with >95% purity.

Critical parameters for scale-up include:

  • Temperature control (<40°C) during the Mannich step to prevent nitro group reduction

  • Use of anhydrous DMF as solvent to minimize hydrolysis of the thiazole intermediate

  • Catalyst optimization (e.g., p-toluenesulfonic acid vs. Lewis acids) to improve reaction kinetics

Industrial-Scale Challenges

Batch-to-batch variability arises primarily from:

  • Incomplete conversion in the Mannich reaction due to steric hindrance from the nitro group

  • Epimerization at the methylene chiral center during thiazole coupling

  • Residual metal contaminants from the quinoline starting material

Process intensification strategies under investigation include continuous flow reactors for the Mannich step and enzymatic resolution of stereoisomers.

Chemical Reactivity and Derivative Formation

Oxidation Pathways

Treatment with KMnO4\text{KMnO}_4 in acidic conditions oxidizes the quinoline nitrogen to form the N-oxide derivative (Figure 2A). This modification:

  • Increases water solubility by 30%

  • Enhances metal chelation capacity, particularly for Fe3+^{3+} and Cu2+^{2+}

  • Reduces cytotoxicity against normal fibroblast cells (NIH/3T3) while maintaining activity on cancer lines

Reduction Reactions

Catalytic hydrogenation (H2_2, Pd/C) selectively reduces the nitro group to an amine without affecting other functionalities (Figure 2B). The resultant 3-aminophenyl analog shows:

  • 5-fold higher binding affinity to EGFR kinase (IC50_{50} = 0.8 μM vs. 4.2 μM for parent compound)

  • Improved pharmacokinetic profile (oral bioavailability increased from 12% to 38% in rat models)

Substitution Chemistry

Nucleophilic aromatic substitution occurs preferentially at the C4 position of the thiazole ring. Representative derivatives include:

DerivativeReagentBiological Activity
4-Chloro-thiazolePCl5_5Enhanced antimicrobial action
4-Methoxy-thiazoleNaOMe, CuIReduced hepatotoxicity
4-Cyano-thiazoleCuCN, DMFImproved blood-brain barrier penetration

These modifications demonstrate the compound’s versatility as a scaffold for structure-activity relationship (SAR) studies .

Comparative Analysis with Related Compounds

Thiazole-Quinoline Hybrids

CompoundKey ModificationIC50_{50} (HepG2)
VC43892353-Nitrophenyl group5.2 μM
ClioquinolIodo substituent at C78.1 μM
CQ-11Benzofuran-thiazole hybrid6.7 μM

The 3-nitrophenyl group confers superior kinase inhibition compared to halogens, while maintaining lower cytotoxicity in non-cancerous cells .

Nitrophenyl-Containing Analogs

Removing the thiazole moiety (as in 7-(3-nitrobenzyl)quinolin-8-ol) reduces anticancer activity by 90%, underscoring the critical role of thiazole in target engagement .

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